

Cyclopropanesulfonyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyclopropanesulfonyl chloride

Cat. No.: B164270

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Introduction

Cyclopropanesulfonyl chloride (CPSC) is a highly reactive organic compound featuring a unique combination of a strained three-membered cyclopropane ring and an electrophilic sulfonyl chloride functional group.[1] This structure imparts distinct chemical properties, making it an invaluable and versatile reagent in modern organic synthesis.[2] Its primary application lies in its ability to efficiently introduce the cyclopropanesulfonyl moiety into various molecules, a critical step in the development of new pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of the chemical properties, reactivity, synthesis, and handling of **cyclopropanesulfonyl chloride** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Cyclopropanesulfonyl chloride is typically a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture, hydrolyzing to form corrosive hydrochloric acid.[1] Due to its reactive nature, it must be handled with appropriate safety precautions.[1]

Table 1: Physical and Chemical Properties of **Cyclopropanesulfonyl Chloride**

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ ClO ₂ S	[1][3][4][5][6]
Molecular Weight	140.59 g/mol	[3][4][5][6]
CAS Number	139631-62-2	[3][4][7]
Appearance	Colorless to light yellow clear liquid	[1][8][9]
Density	1.38 g/mL at 25 °C	[4][7]
Refractive Index (n ₂₀ /D)	1.4770	[4][7][10]
Boiling Point	60 °C / 2 mmHg	[5]
Melting Point	-43 °C	[5]
Flash Point	96 °C (204.8 °F) - closed cup	[4][10]
Storage Temperature	2-8°C	[4][10]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **cyclopropanesulfonyl chloride**.

Table 2: Spectroscopic Data for **Cyclopropanesulfonyl Chloride**

Technique	Data and Interpretation	Source(s)
^1H NMR	(Methanol- d_4) δ 0.94-1.07 (m, 4H, CH_2CH_2), 2.52-2.60 (m, 1H, CH)	[11]
^{13}C NMR	(Methanol- d_4) δ 5.92 (CH_2), 33.01 (CH)	[11]
Infrared (IR)	Strong characteristic absorption bands for the sulfonyl chloride (S=O) group are expected in the regions of 1410-1370 cm^{-1} and 1204-1166 cm^{-1} . [12] FTIR spectra are available. [3]	[3][12]
Mass Spectrometry (MS)	GC-MS data is available for this compound. [3] The mass spectrum would show characteristic fragmentation patterns, including peaks related to the loss of chlorine and the cyclopropyl group.	[3]
Raman Spectroscopy	FT-Raman spectra are available for this compound.	[3]

Reactivity and Chemical Behavior

The chemical reactivity of **cyclopropanesulfonyl chloride** is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. [1] This makes it an excellent substrate for nucleophilic substitution reactions. The strained cyclopropane ring also influences its reactivity, though reactions involving ring-opening are less common than substitution at the sulfonyl group. [13][14]

Nucleophilic Substitution

The most significant reaction of **cyclopropanesulfonyl chloride** is its reaction with nucleophiles, particularly primary and secondary amines, to form cyclopropanesulfonamides.[2][10] This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drug candidates.[10] Sulfonyl chlorides are frequently chosen as building blocks because they readily react with heterocyclic amines to create complex sulfonamides.[10]

Caption: Nucleophilic attack on CPSC to form sulfonamides.

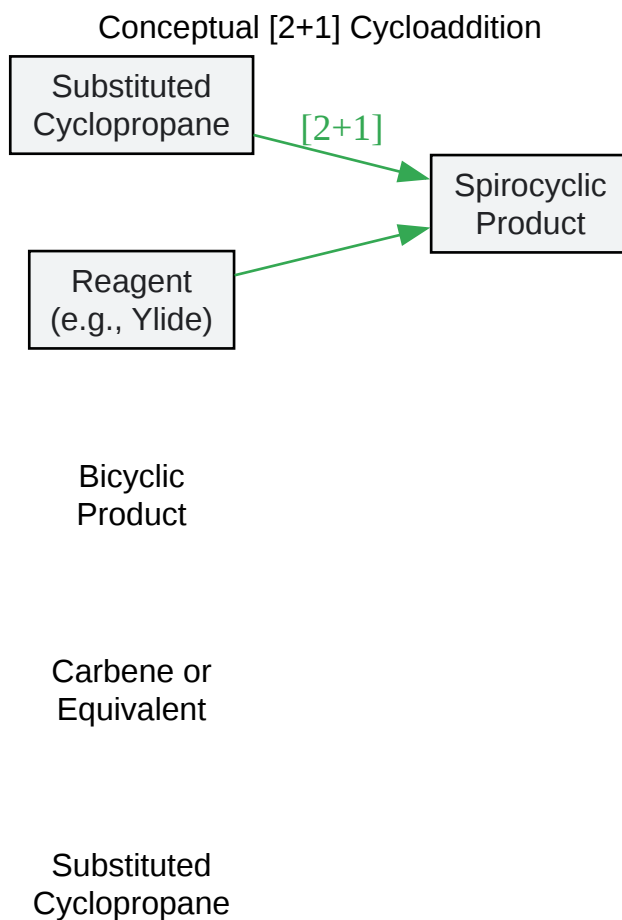
Applications in Synthesis

Cyclopropanesulfonyl chloride serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[2]

- **Hepatitis C Virus (HCV) Inhibitors:** It is used to synthesize (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are building blocks for potent HCV NS3 protease inhibitors.[7][10]
- **Cancer Therapeutics:** The cyclopropanesulfonamide moiety is integral to novel EGFR (Epidermal Growth Factor Receptor) inhibitors designed to overcome drug resistance in non-small cell lung cancer, specifically targeting the C797S mutation.[15][16]

Cycloaddition Reactions

While the primary reactivity is at the sulfonyl chloride, the cyclopropane ring itself is a functional group capable of participating in cycloaddition reactions, typically after conversion to other derivatives like vinylcyclopropanes.[17] These [2+1] cycloaddition reactions are a powerful method for synthesizing complex cyclic systems.[18][19]



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Caption: General [2+1] cycloaddition involving a cyclopropane.

Experimental Protocols

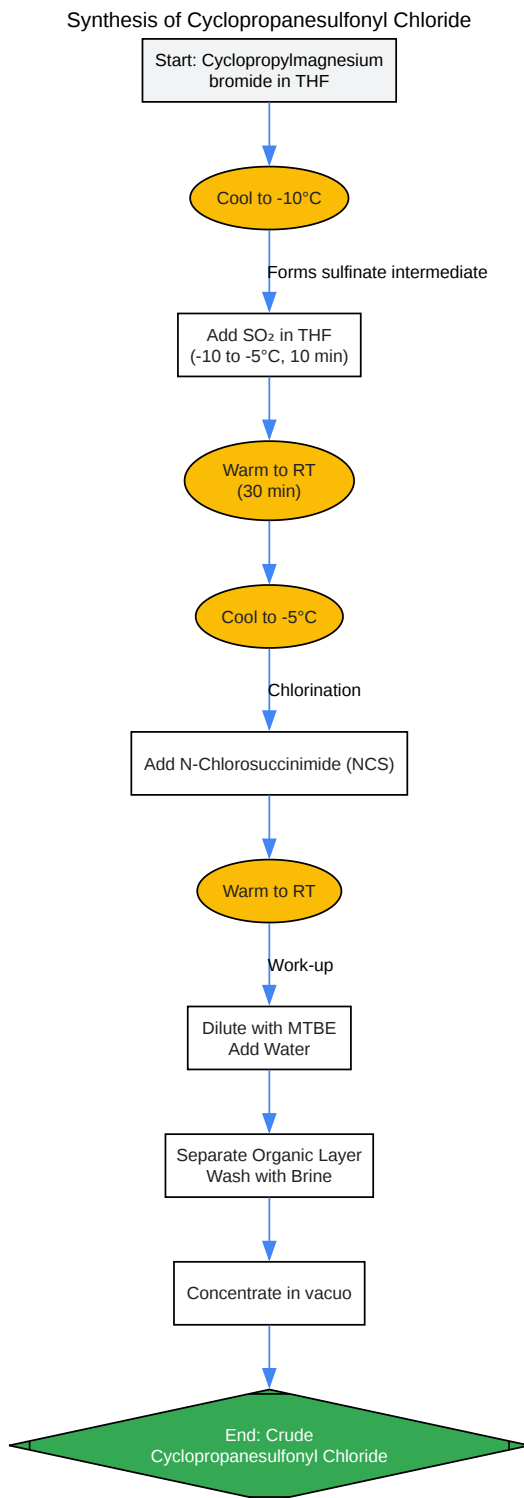
Detailed methodologies for the synthesis and key reactions of **cyclopropanesulfonyl chloride** are provided below.

Synthesis of Cyclopropanesulfonyl Chloride

A common laboratory synthesis involves the reaction of a Grignard reagent with sulfur dioxide, followed by chlorination.^[20]

Methodology:

- Step 1: Sulfinate Salt Formation: A solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) is cooled to approximately -10°C in anhydrous THF (10 mL). A solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10°C and -5°C. The reaction mixture is then warmed to ambient temperature over 30 minutes.
- Step 2: Chlorination: The mixture is cooled again to between -5°C and 0°C, and N-chlorosuccinimide (NCS) (2.0 g, 15 mmol) is added.
- Work-up: The reaction is warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether. 50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated under reduced pressure to yield the crude **cyclopropanesulfonyl chloride** product.[\[20\]](#)



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Caption: Experimental workflow for CPSC synthesis.

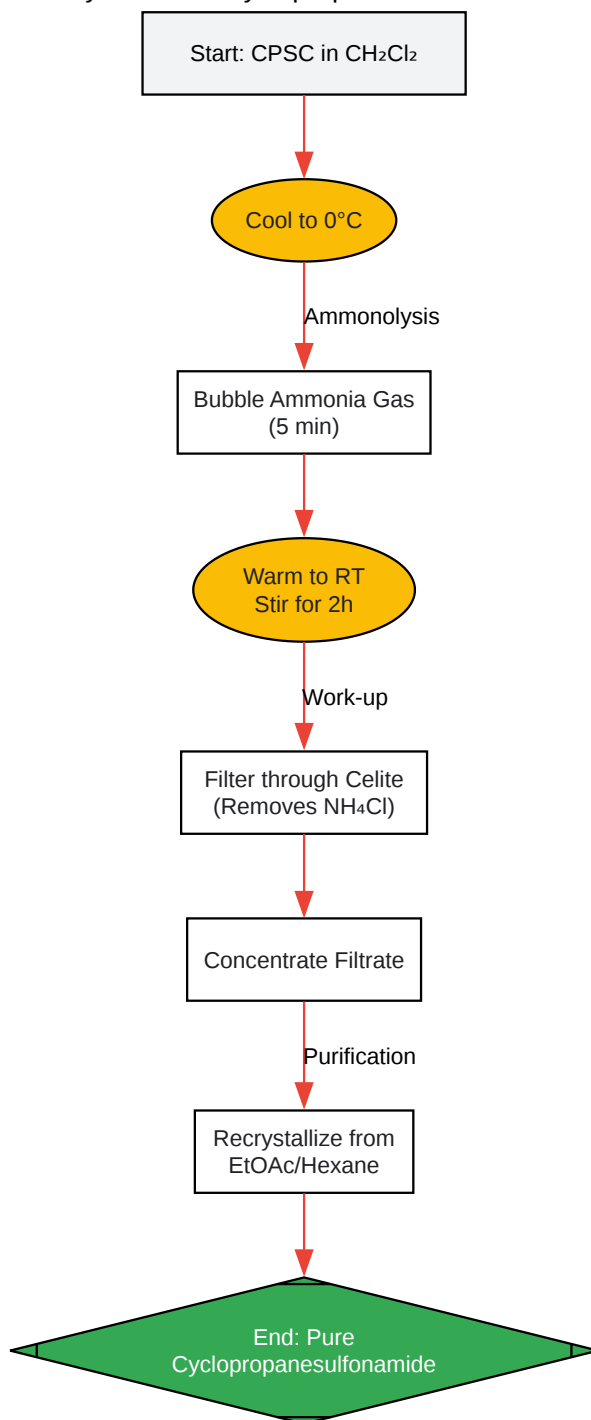
Synthesis of Cyclopropanesulfonamide

This protocol describes the straightforward conversion of the sulfonyl chloride to the corresponding primary sulfonamide using ammonia.[\[20\]](#)

Methodology:

- **Reaction Setup:** Crude **cyclopropanesulfonyl chloride** (~1.2 g) is dissolved in dichloromethane (CH_2Cl_2 , total volume ~50 mL) and cooled to 0°C.
- **Ammonolysis:** Ammonia gas is bubbled through the solution for approximately 5 minutes at 0°C.
- **Reaction Completion:** The mixture is allowed to warm slowly to ambient temperature and is stirred for 2 hours.
- **Work-up:** The solid precipitate (ammonium chloride, NH_4Cl) is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to obtain the crude cyclopropanesulfonamide solid.
- **Purification:** The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure cyclopropanesulfonamide.[\[20\]](#)

Synthesis of Cyclopropanesulfonamide

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Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

Cyclopropanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

- GHS Classification: The compound is classified under Skin Corrosion/Irritation, Category 1B. [\[3\]](#)[\[4\]](#)[\[10\]](#)
- Hazard Statements: H314 - Causes severe skin burns and eye damage. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)
- Precautionary Statements:
 - Prevention: P260 (Do not breathe mist/vapors), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/clothing/eye protection/face protection). [\[3\]](#)[\[5\]](#)[\[21\]](#)
 - Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor). [\[3\]](#)[\[5\]](#)[\[21\]](#)
- Storage: Store in a cool, dry, and well-ventilated place at 2-8°C. [\[4\]](#)[\[21\]](#) Keep the container tightly closed and reseal opened containers carefully, keeping them upright to prevent leakage. [\[21\]](#) It is moisture-sensitive. [\[21\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents. [\[21\]](#)
- Personal Protective Equipment (PPE): Use of faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended. [\[4\]](#)[\[10\]](#)

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